2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
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Overview
Description
2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a synthetic chemical compound with a complex molecular structure It belongs to the class of pyrido[2,3-d]pyrimidine derivatives, characterized by its unique dioxo and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multiple reaction steps. Key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the ethoxy and nitrile groups. This process often requires the use of specific reagents, catalysts, and controlled reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound might leverage continuous flow chemistry techniques, which enhance reaction efficiency and scalability. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as ethoxy, dioxo, and nitrile.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvents, temperature, and catalysts are optimized based on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation might introduce additional functional groups, while reduction could lead to the formation of simpler derivatives.
Scientific Research Applications
This compound finds extensive use in scientific research due to its unique chemical properties.
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials. Researchers use it to explore reaction mechanisms and develop novel synthetic methodologies.
Biology: In biological research, it can act as a probe to study enzyme functions and interactions. Its structural features make it suitable for binding studies with various biomolecules.
Medicine: The compound has potential medicinal applications, including as a lead compound for drug development. Its unique structure allows for the modulation of biological activity, making it a candidate for therapeutic exploration.
Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its versatile reactivity enables its incorporation into various product pipelines.
Mechanism of Action
The mechanism by which 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects depends on its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This binding often involves interactions such as hydrogen bonding, hydrophobic forces, and van der Waals interactions.
Comparison with Similar Compounds
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: : Lacks the ethoxy group, resulting in different reactivity and applications.
2-(5-Ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: : Lacks the methyl group, affecting its biological activity and synthetic routes.
2-(5-Ethoxy-1-methyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: : Contains one fewer oxo group, influencing its chemical behavior.
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-3-19-8-4-6-14-10-9(8)11(17)16(7-5-13)12(18)15(10)2/h4,6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCAGOEJHOLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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